4-Chlorophenylglyoxal hydrate
Overview
Description
4-Chlorophenylglyoxal hydrate is an organic compound with the chemical formula C8H7ClO3. It is a white crystalline solid that is soluble in many organic solvents, such as alcohols and ethers. This compound is known for its applications in chemical synthesis, particularly in the production of drugs, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenylglyoxal hydrate can be synthesized by reacting 4-chlorophenylcarboxylic acid with hydrogen. This reaction is typically carried out under alkaline conditions, with heating and stirring to promote the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of glyoxal and chloroform. The reaction is carried out at a temperature between 40-60 degrees Celsius for approximately two hours, followed by cooling to room temperature and filtration. The product is then purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylglyoxal hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is also used in coupling reactions and oxidation reactions in organic synthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted phenylglyoxals, which are used in the synthesis of more complex organic compounds .
Scientific Research Applications
4-Chlorophenylglyoxal hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organic compounds, including drugs and dyes.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chlorophenylglyoxal hydrate exerts its effects involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the presence of a nitro group, which disrupts bacterial cell function . The compound can also undergo hydrolysis, leading to the formation of reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
- 4-Chlorophenylcarboxylic acid
- 4-Chlorophenylhydrazine hydrochloride
- 4-Chlorophenylacetaldehyde
Comparison: 4-Chlorophenylglyoxal hydrate is unique due to its specific chemical structure, which includes both a chlorophenyl group and a glyoxal moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. In comparison, similar compounds like 4-Chlorophenylcarboxylic acid and 4-Chlorophenylhydrazine hydrochloride may have more limited applications due to their simpler structures .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOCXCVDVKZPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859932-64-2 | |
Record name | 4-Chlorophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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